

A Spectroscopic Guide to 4-Ethoxycinnamic Acid: Unveiling Molecular Structure and Purity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Ethoxycinnamic Acid**

Cat. No.: **B1586268**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxycinnamic acid, a derivative of cinnamic acid, is a compound of significant interest in medicinal chemistry and materials science. Its structural framework, featuring an aromatic ring, a conjugated acrylic acid moiety, and an ethoxy group, imparts a unique combination of physicochemical properties. Accurate and comprehensive characterization of this molecule is paramount for its application in research and development, ensuring identity, purity, and consistency. This guide provides a detailed analysis of the spectroscopic data of **4-ethoxycinnamic acid**, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, this document is structured to not only present the data but also to offer insights into the interpretation of the spectra, reflecting a deep understanding of the underlying chemical principles.

The choice of these spectroscopic techniques is deliberate. NMR spectroscopy provides an unparalleled view of the carbon-hydrogen framework, allowing for the precise assignment of each proton and carbon atom. IR spectroscopy offers a definitive fingerprint of the functional groups present in the molecule. Finally, mass spectrometry confirms the molecular weight and provides valuable information about the fragmentation patterns, further corroborating the structure. Together, these methods form a powerful and self-validating system for the comprehensive characterization of **4-ethoxycinnamic acid**.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following diagram illustrates the structure of **4-ethoxycinnamic acid** with the standard numbering convention that will be used throughout this guide.

Caption: Molecular structure of **4-Ethoxycinnamic Acid** with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For **4-ethoxycinnamic acid**, both ^1H and ^{13}C NMR provide a wealth of information. The spectra are typically recorded in a deuterated solvent, such as dimethyl sulfoxide- d_6 (DMSO- d_6), which can accommodate the carboxylic acid proton.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **4-ethoxycinnamic acid** is characterized by distinct signals for the aromatic, vinylic, and ethoxy protons. The trans-configuration of the double bond is readily confirmed by the large coupling constant between the vinylic protons.

Table 1: ^1H NMR Spectroscopic Data for **4-Ethoxycinnamic Acid** in DMSO- d_6 (400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
12.21	Singlet	-	1H	COOH
7.64	Doublet	16.0	1H	H- β
7.59	Doublet	8.8	2H	H-2', H-6'
6.94	Doublet	8.8	2H	H-3', H-5'
6.35	Doublet	16.0	1H	H- α
4.07	Quartet	7.2	2H	OCH_2CH_3
1.33	Triplet	7.2	3H	OCH_2CH_3

Interpretation of the ^1H NMR Spectrum:

- Carboxylic Acid Proton (12.21 ppm): The downfield singlet at 12.21 ppm is characteristic of a carboxylic acid proton, which is typically broad and deshielded due to hydrogen bonding and the electronegativity of the adjacent oxygen atoms.
- Aromatic Protons (7.59 and 6.94 ppm): The aromatic region displays two doublets, each integrating to two protons, which is indicative of a para-substituted benzene ring. The protons H-2' and H-6' are deshielded by the electron-withdrawing effect of the acrylic acid moiety and appear at 7.59 ppm. Conversely, the protons H-3' and H-5' are shielded by the electron-donating ethoxy group and resonate upfield at 6.94 ppm.
- Vinylic Protons (7.64 and 6.35 ppm): The two doublets at 7.64 ppm (H- β) and 6.35 ppm (H- α) are characteristic of the vinylic protons. The large coupling constant of 16.0 Hz is definitive for a trans-configuration of the double bond. H- β is further downfield due to its proximity to the aromatic ring.
- Ethoxy Protons (4.07 and 1.33 ppm): The quartet at 4.07 ppm and the triplet at 1.33 ppm are classic signals for an ethoxy group. The quartet corresponds to the methylene protons (OCH₂) coupled to the three methyl protons, and the triplet corresponds to the methyl protons (CH₃) coupled to the two methylene protons.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum complements the ^1H NMR data by providing information about the carbon skeleton of the molecule.

Table 2: ^{13}C NMR Spectroscopic Data for **4-Ethoxycinnamic Acid** in DMSO-d₆ (100 MHz)

Chemical Shift (δ) ppm	Assignment
168.0	C=O
160.7	C-4'
144.1	C- β
130.2	C-2', C-6'
126.9	C-1'
116.3	C- α
115.2	C-3', C-5'
63.7	OCH ₂ CH ₃
14.9	OCH ₂ CH ₃

Interpretation of the ^{13}C NMR Spectrum:

- Carbonyl Carbon (168.0 ppm): The signal at 168.0 ppm is assigned to the carboxylic acid carbonyl carbon, which is characteristically found in this downfield region.
- Aromatic and Vinylic Carbons (115.2 - 160.7 ppm): The signals in this region correspond to the eight sp^2 hybridized carbons of the aromatic ring and the double bond. The carbon attached to the ethoxy group (C-4') is the most deshielded aromatic carbon at 160.7 ppm. The vinylic carbon C- β (144.1 ppm) is more deshielded than C- α (116.3 ppm).
- Ethoxy Carbons (63.7 and 14.9 ppm): The upfield signals at 63.7 ppm and 14.9 ppm are assigned to the methylene and methyl carbons of the ethoxy group, respectively.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of **4-ethoxycinnamic acid** will exhibit characteristic absorption bands corresponding to the carboxylic acid, alkene, ether, and aromatic moieties.

Table 3: Characteristic IR Absorption Bands for **4-Ethoxycinnamic Acid**

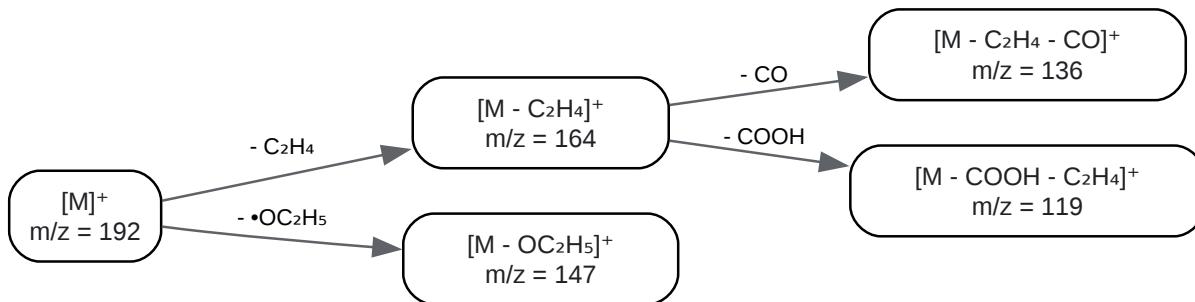
Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3300-2500	O-H stretch (broad)	Carboxylic Acid
~1680	C=O stretch	Carboxylic Acid
~1625	C=C stretch	Alkene
~1600, ~1510	C=C stretch	Aromatic Ring
~1250, ~1040	C-O stretch	Ether and Carboxylic Acid
~980	C-H bend (out-of-plane)	trans-Alkene

Interpretation of the IR Spectrum:

- O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer.
- C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the conjugated carboxylic acid.
- C=C Stretches: The stretching vibrations of the alkene and aromatic C=C bonds appear in the 1625-1510 cm⁻¹ region. The alkene C=C stretch is typically observed around 1625 cm⁻¹.
- C-O Stretches: The spectrum will show strong C-O stretching bands. The aryl-alkyl ether C-O stretch and the carboxylic acid C-O stretch will appear in the 1250-1040 cm⁻¹ region.
- trans-Alkene C-H Bend: A characteristic out-of-plane C-H bending vibration around 980 cm⁻¹ provides further evidence for the trans-stereochemistry of the double bond.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **4-ethoxycinnamic acid** (C₁₁H₁₂O₃), the expected molecular weight is approximately 192.21 g/mol .


Table 4: Key Fragments in the Electron Ionization (EI) Mass Spectrum of **4-Ethoxycinnamic Acid**

m/z	Proposed Fragment
192	$[M]^+$ (Molecular Ion)
164	$[M - C_2H_4]^+$
147	$[M - OCH_2CH_3]^+$
136	$[M - C_2H_4 - CO]^+$
119	$[M - COOH - C_2H_4]^+$

Interpretation of the Mass Spectrum:

- Molecular Ion Peak: The presence of a peak at m/z 192 confirms the molecular weight of **4-ethoxycinnamic acid**.[\[1\]](#)
- Fragmentation Pattern: The fragmentation is characteristic of an ethoxy-substituted aromatic compound. A prominent fragmentation pathway involves the loss of ethene (C_2H_4 , 28 Da) from the ethoxy group via a McLafferty-type rearrangement, giving rise to a peak at m/z 164. Subsequent loss of carbon monoxide (CO , 28 Da) can lead to the fragment at m/z 136. Loss of the entire ethoxy radical leads to a fragment at m/z 147.

The following diagram illustrates a plausible fragmentation pathway for **4-ethoxycinnamic acid** in an EI-MS experiment.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-METHOXYCINNAMIC ACID(943-89-5) IR Spectrum [m.chemicalbook.com]
- To cite this document: BenchChem. [A Spectroscopic Guide to 4-Ethoxycinnamic Acid: Unveiling Molecular Structure and Purity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1586268#spectroscopic-data-of-4-ethoxycinnamic-acid-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com